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Sodium polygalacturonate - 9049-37-0

Sodium polygalacturonate

Catalog Number: EVT-1471220
CAS Number: 9049-37-0
Molecular Formula: C18H23NaO19-2
Molecular Weight: 566.4 g/mol
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Product Introduction

Description

Sodium polygalacturonate is a salt form of polygalacturonic acid, a major component of pectin. Pectin is a complex polysaccharide found in the cell walls of plants, particularly abundant in fruits like citrus and apples [, ]. Sodium polygalacturonate is often used in research as a model substrate to study the activity and properties of pectin-degrading enzymes due to its well-defined structure and commercial availability [, , , , , , , ].

Pectin

    Relevance: Pectin is structurally related to sodium polygalacturonate, as the latter is a salt of polygalacturonic acid, which is the main component of pectin. Several studies used pectin as a substrate for pectinolytic enzymes, such as polygalacturonases and pectate lyases, to investigate their activity and mode of action. These enzymes are also capable of degrading sodium polygalacturonate. For example, the exopolymethylgalacturonase (exoPMG) produced by Sclerotinia sclerotiorum showed activity against citrus pectin, while the exopolygalacturonase (exoPG) could degrade both citrus pectin and sodium polygalacturonate. []

Carboxymethylcellulose (CMC)

    Relevance: Like sodium polygalacturonate, carboxymethylcellulose (CMC) is a negatively charged polysaccharide. In a study investigating the agglutination factor (AF) from apple extracts, CMC was found to precipitate with the positively charged protein AF II, suggesting an electrostatic interaction similar to the one observed with sodium polygalacturonate. Both polymers also inhibited the agglutination activity of AF II. []

Polygalacturonic Acid

    Relevance: Polygalacturonic acid is the free acid form of sodium polygalacturonate. The two compounds share an identical backbone structure, differing only in the presence of sodium ions in the salt form. Many studies investigating the degradation of sodium polygalacturonate by enzymes like endopolygalacturonases also examined their activity on polygalacturonic acid. [, ] The molecular mass of polygalacturonic acid was determined using calibrated sodium polygalacturonate salt fractions, indicating a close relationship between the two compounds. []

Oligogalacturonates

    Relevance: Oligogalacturonates are breakdown products of sodium polygalacturonate formed by the action of enzymes such as endopolygalacturonases and pectate lyases. The type and size distribution of oligogalacturonates produced can vary depending on the enzyme's mode of action. [] A purified polygalacturonase from Alternaria alternata was unable to utilize low chain length oligogalacturonides, suggesting it acts primarily as an endopolygalacturonase, breaking down sodium polygalacturonate into larger fragments. []

4,5-Unsaturated Oligogalacturonates

    Relevance: 4,5-Unsaturated oligogalacturonates are formed by the lyase activity of certain pectinolytic enzymes on sodium polygalacturonate. A study on an extracellular pectate lyase from Amycolata sp. revealed its ability to cleave sodium polygalacturonate into a range of 4,5-unsaturated oligogalacturonates, eventually yielding unsaturated dimers and trimers as final products. [, ] This indicates the enzyme's ability to degrade the target compound through a transeliminative mechanism.

Overview

Pectic acid, sodium salt, also known as sodium pectate, is a polysaccharide derived from pectin, which is primarily found in the cell walls of fruits and vegetables. This compound is characterized by its high molecular weight and is composed mainly of galacturonic acid units linked by α-(1→4) glycosidic bonds. The sodium salt form enhances its solubility in water, making it useful in various applications, particularly in the food and pharmaceutical industries.

Source

Pectic acid is obtained from pectin through a process of de-esterification, where methyl ester groups are removed, typically using alkaline conditions. The primary sources of pectin include citrus peels and apple pomace, which are rich in pectin content. The transformation into sodium pectate involves neutralizing pectic acid with sodium hydroxide, resulting in a water-soluble form that retains the functional properties of the original polysaccharide .

Classification

Pectic acid, sodium salt falls under the category of polysaccharides and is classified as a galacturonan. It is further categorized based on its degree of esterification and the presence of other substituents, which can affect its physical properties and reactivity .

Synthesis Analysis

Methods

The synthesis of sodium pectate typically involves the following steps:

  1. Dissolution of Pectin: Citrus or apple pectin is dissolved in distilled water at controlled temperatures (50–60 °C) to ensure complete solubilization.
  2. Alkaline Treatment: Sodium hydroxide is added gradually to the pectin solution while monitoring the pH to achieve a range from slightly acidic to slightly alkaline (pH 8.5–9). This step facilitates the de-esterification process .
  3. Neutralization: The reaction mixture is maintained for a specific duration to ensure complete conversion into sodium pectate, followed by neutralization to stabilize the product .

Technical Details

The synthesis can be monitored using infrared spectroscopy to confirm the presence of carboxylate groups characteristic of sodium pectate. The reaction conditions such as temperature, concentration of reactants, and duration are critical for achieving the desired degree of substitution and solubility .

Molecular Structure Analysis

Structure

Sodium pectate consists primarily of linear chains of galacturonic acid units linked by α-(1→4) glycosidic bonds. The presence of carboxylate groups (–COO⁻) from de-esterification contributes to its solubility and ionic character.

Data

  • Molecular Formula: C₆H₇NaO₆
  • Molecular Weight: Approximately 188.14 g/mol
  • Degree of Esterification: Typically less than 50% for sodium pectate .
Chemical Reactions Analysis

Reactions

Sodium pectate can participate in various chemical reactions:

  1. Metal Complexation: Sodium pectate can form complexes with metal ions such as nickel and cobalt, enhancing its applications in catalysis and antimicrobial formulations .
  2. Graft Copolymerization: It serves as a backbone for grafting other monomers like acrylic acid, resulting in superabsorbent hydrogels with enhanced properties for biomedical applications .

Technical Details

The complexation reactions typically involve ligand exchange mechanisms where metal ions replace sodium ions in the polymer structure, leading to new materials with specific functional properties.

Mechanism of Action

Process

The mechanism by which sodium pectate acts involves its ability to interact with water molecules due to its hydrophilic nature. This interaction allows it to swell and form gels upon hydration.

Data

  • Sodium pectate's swelling capacity can be influenced by ionic strength and pH levels, making it suitable for various applications such as drug delivery systems where controlled release is essential .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow powder or granules.
  • Solubility: Soluble in water; forms viscous solutions.
  • Viscosity: Increases significantly upon hydration.

Chemical Properties

  • pH Stability Range: Effective within a wide range (pH 3–10).
  • Thermal Stability: Decomposes at elevated temperatures (>200 °C).
  • Reactivity: Capable of forming gels with divalent cations (e.g., calcium ions) .
Applications

Sodium pectate has diverse applications across various fields:

  1. Food Industry: Used as a gelling agent, thickener, and stabilizer in jams, jellies, and dairy products.
  2. Pharmaceuticals: Acts as a drug delivery agent due to its biocompatibility and ability to form hydrogels.
  3. Agriculture: Utilized as a soil conditioner and for improving water retention in soils.
  4. Biomedical Applications: Employed in wound dressings and tissue engineering due to its biodegradable nature .
Introduction to Pectic Acid, Sodium Salt

Definition and Chemical Identity

Pectic acid, sodium salt (C₆H₇O₆Naₙ), is the sodium cation derivative of pectic acid (polygalacturonic acid). It is generated through the neutralization of the carboxylic acid groups in pectic acid with sodium hydroxide. Pectic acid itself is a linear polymer of α-(1→4)-linked D-galacturonic acid units, where the carboxyl groups (-COOH) are predominantly de-esterified. The sodium salt form enhances water solubility and ionic reactivity compared to the parent pectic acid [1] .

Key chemical characteristics include:

  • Molecular formula: (C₆H₇O₆Na)ₙ (variable polymerization)
  • CAS Registry Number: 9046-40-6
  • Structural backbone: Composed of galacturonic acid residues with sodium ions neutralizing the anionic carboxylate groups [5] [9].

Table 1: Molecular Identity of Pectic Acid, Sodium Salt

PropertyDescription
IUPAC NameSodium poly(1,4-α-D-galacturonate)
SynonymsSodium pectate; Polygalacturonic acid sodium salt
Molecular Formula(C₆H₇O₆Na)ₙ
CAS Number9046-40-6
Molar MassVariable (dependent on degree of polymerization)
Key Functional GroupsCarboxylate anions (COO⁻), sodium counterions (Na⁺)

Historical Context and Discovery

Pectic acid was first identified in 1825 by French chemist Henri Braconnot, who isolated it from carrots and coined the term "acide pectique" (from Greek πηκτικός ["pektikos"], meaning "congealed") due to its gelling properties [8]. The sodium salt form emerged later as researchers explored the functional modifications of pectin-derived polymers. Early studies focused on its role in plant physiology, particularly in fruit ripening, where pectin methylesterases demethoxylate pectin to form pectic acid—a process critical for cell wall disassembly [1] [6]. Industrial interest in sodium pectate grew in the mid-20th century alongside advances in polysaccharide chemistry, enabling applications in food stabilization and material science [7].

Natural Occurrence vs. Synthetic Production

  • Natural Occurrence:Pectic acid is not directly abundant in nature but arises from the enzymatic de-esterification of pectin—a heteropolysaccharide ubiquitous in plant cell walls (especially fruits). Key sources include:
  • Citrus peels (30% pectin content) [2] [8]
  • Apple pomace (15–18% pectin) [2] [4]
  • Sugar beet pulp (15–30% pectin) [2] [6]During fruit over-ripening, pectin methylesterase (PME) hydrolyzes methyl ester groups of pectin, converting it to water-insoluble pectic acid. This process explains why over-ripe fruit loses structural integrity and is unsuitable for jellies [1] [8].
  • Synthetic Production:Sodium pectate is industrially synthesized via two primary methods:
  • Acid Extraction & Neutralization:Plant material (e.g., citrus peel) undergoes hot acid extraction (pH 1.5–3.5) to solubilize protopectin. The resulting pectin is treated with alkali (e.g., NaOH) to de-esterify methyl groups, yielding pectic acid. Subsequent neutralization with sodium hydroxide forms sodium pectate [4] [8].
  • Enzymatic Conversion:Pectin is demethoxylated using microbial pectin methylesterases, followed by sodium ion exchange. This method offers higher specificity and reduced chain degradation compared to alkaline treatment [2] [7].

Table 2: Production Methods for Sodium Pectate

MethodProcess StepsYield & Key Features
Acid-Alkali Extraction1. Acid hydrolysis of protopectin (H₂SO₄, pH 1.5–3.5, 60–100°C) 2. Alkaline de-esterification (NaOH) 3. Precipitation with ethanol 4. Neutralization with NaOHHigh yield; may reduce polymer chain length due to harsh conditions
Enzymatic Conversion1. Pectin treated with pectin methylesterase (PME) 2. Depolymerized to pectic acid 3. Sodium salt formation via ion exchangePreserves molecular weight; eco-friendly; higher cost

Properties

CAS Number

9049-37-0

Product Name

Pectic acid, sodium salt

IUPAC Name

sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C18H23NaO19-2

Molecular Weight

566.4 g/mol

InChI

InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3

InChI Key

NUCACHWVTZGFJN-UHFFFAOYSA-K

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Synonyms

Low methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0]

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

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